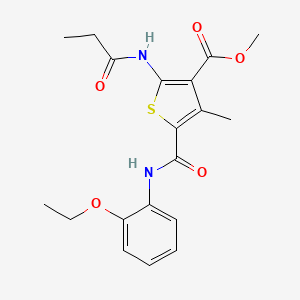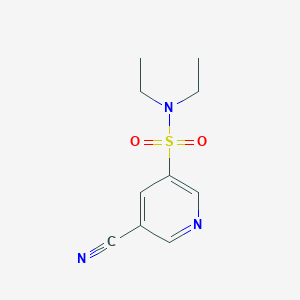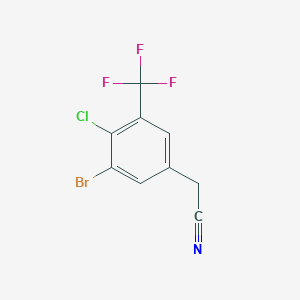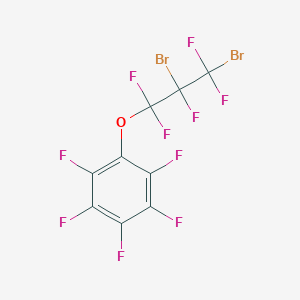
4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate is a fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high thermal stability, resistance to oxidation, and low reactivity with many other chemicals. These properties make it valuable in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate typically involves the following steps:
Starting Materials: The synthesis begins with 4-Bromo-3,3,4,4-tetrafluorobutanol and 2,2,3,3,4,4,4-heptafluorobutanol.
Carbonate Formation: The alcohol groups of the starting materials are reacted with phosgene (COCl₂) or a phosgene substitute such as triphosgene under controlled conditions to form the carbonate ester linkage.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen from interfering. Solvents like dichloromethane or chloroform are commonly used. The temperature is maintained at low to moderate levels (0-25°C) to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters (temperature, pressure, and reactant flow rates) is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although the presence of multiple fluorine atoms generally makes it resistant to such reactions.
Hydrolysis: The carbonate ester linkage can be hydrolyzed in the presence of acids or bases, leading to the formation of the corresponding alcohols and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or amines (e.g., methylamine) are used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Hydrolysis: Acidic (HCl, H₂SO₄) or basic (NaOH, KOH) conditions are used to break the carbonate ester bond.
Major Products
Substitution: Products depend on the nucleophile used, such as 4-hydroxy-3,3,4,4-tetrafluorobutyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate.
Hydrolysis: The primary products are 4-Bromo-3,3,4,4-tetrafluorobutanol and 2,2,3,3,4,4,4-heptafluorobutanol.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex fluorinated molecules. Its unique properties make it valuable in the development of materials with high thermal stability and chemical resistance.
Biology and Medicine
In biological and medical research, fluorinated compounds are often explored for their potential use in drug development. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Industry
Industrially, 4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate is used in the production of specialty polymers and coatings. These materials benefit from the compound’s resistance to harsh chemical environments and high temperatures.
作用机制
The mechanism of action of this compound in various applications is largely attributed to its fluorine content. Fluorine atoms create a strong electron-withdrawing effect, which can stabilize reactive intermediates and enhance the overall stability of the compound. In biological systems, the presence of fluorine can alter the interaction of the compound with enzymes and receptors, potentially leading to improved efficacy and reduced degradation.
相似化合物的比较
Similar Compounds
4-Bromo-3,3,4,4-tetrafluorobutanol: A precursor in the synthesis of the carbonate compound.
2,2,3,3,4,4,4-Heptafluorobutanol: Another precursor used in the synthesis.
4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,3,3,4,4,4-hexafluorobutyl carbonate: A similar compound with a slightly different fluorination pattern.
Uniqueness
The uniqueness of 4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate lies in its specific arrangement of fluorine atoms, which imparts distinct physical and chemical properties. Compared to similar compounds, it offers a balance of stability and reactivity that can be tailored for specific applications in materials science and pharmaceuticals.
属性
分子式 |
C9H6BrF11O3 |
|---|---|
分子量 |
451.03 g/mol |
IUPAC 名称 |
(4-bromo-3,3,4,4-tetrafluorobutyl) 2,2,3,3,4,4,4-heptafluorobutyl carbonate |
InChI |
InChI=1S/C9H6BrF11O3/c10-8(17,18)5(11,12)1-2-23-4(22)24-3-6(13,14)7(15,16)9(19,20)21/h1-3H2 |
InChI 键 |
POOVAHAZYHUKPW-UHFFFAOYSA-N |
规范 SMILES |
C(COC(=O)OCC(C(C(F)(F)F)(F)F)(F)F)C(C(F)(F)Br)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-(3-Aminopyridin-4-yl)phenyl]ethan-1-one](/img/structure/B12077970.png)
![1-[(5-Chloro-1,3-dimethyl-1h-pyrazol-4-yl)sulfonyl]-4-(4-chlorophenyl)piperidin-4-ol](/img/structure/B12077988.png)

![5-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-one](/img/structure/B12077996.png)



![1-[2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B12078018.png)

![1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carbonitrile, 2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-11-oxo-](/img/structure/B12078043.png)


![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-6-methylaniline](/img/structure/B12078055.png)

